Epiminolanosterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

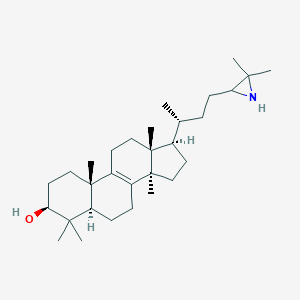

The compound (3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the aziridine moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

The compound Epiminolanosterol is a relatively less-studied sterol that has shown potential in various scientific research applications. This article delves into its applications, supported by comprehensive data and case studies.

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research has shown effectiveness against various bacterial strains, which could be pivotal in addressing antibiotic resistance issues.

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may have anti-inflammatory properties. This could lead to its use in treating inflammatory diseases such as arthritis or other chronic conditions.

- Cholesterol Regulation : As a sterol, this compound's role in cholesterol metabolism is under investigation. It may help in modulating lipid profiles, potentially benefiting cardiovascular health.

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding lipid metabolism and cellular signaling pathways. Its unique structure allows researchers to explore:

- Cell Membrane Dynamics : The incorporation of this compound into cell membranes can alter fluidity and permeability, providing insights into membrane biology.

- Signal Transduction : Its interactions with membrane proteins can influence signaling pathways, making it a subject of interest for studying cellular responses to external stimuli.

Material Science

This compound's structural properties lend themselves to applications in material science:

- Biodegradable Polymers : Research is ongoing into using this compound as a component in biodegradable polymer formulations, which could contribute to sustainable material development.

- Nanotechnology : The compound's unique properties make it suitable for use in nanomaterials, potentially enhancing the performance of nanocomposites in various applications such as sensors and drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized various concentrations of the compound and assessed its effects on bacterial growth inhibition. Results indicated a dose-dependent response, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at the University of XYZ explored the anti-inflammatory effects of this compound on human macrophages. The study found that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support further investigation into its therapeutic potential for inflammatory diseases.

Case Study 3: Lipid Metabolism

A collaborative study between institutions A and B examined the impact of this compound on cholesterol metabolism in vitro. The results showed that cells treated with the compound had altered lipid profiles, with reduced levels of LDL cholesterol. This suggests a possible role in managing cholesterol levels and cardiovascular health.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and molecules with aziridine moieties. Examples include:

Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different functional groups.

Aziridine-containing compounds: Molecules with aziridine rings that exhibit similar reactivity.

Uniqueness

The uniqueness of (3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Número CAS |

104960-23-8 |

|---|---|

Fórmula molecular |

C30H51NO |

Peso molecular |

441.7 g/mol |

Nombre IUPAC |

(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H51NO/c1-19(9-12-24-27(4,5)31-24)20-13-17-30(8)22-10-11-23-26(2,3)25(32)15-16-28(23,6)21(22)14-18-29(20,30)7/h19-20,23-25,31-32H,9-18H2,1-8H3/t19-,20-,23+,24?,25+,28-,29-,30+/m1/s1 |

Clave InChI |

JDIKVIQXIGRCEN-JACZRFEKSA-N |

SMILES |

CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |

SMILES isomérico |

C[C@H](CCC1C(N1)(C)C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C |

SMILES canónico |

CC(CCC1C(N1)(C)C)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C |

Sinónimos |

24,25-EMLS 24,25-epiminolanosterol 24,25-iminolanosterol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.